REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]([N:8](C)C)[N:5](C)[CH3:6])C.C1(=O)[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]1.C(=O)(O)O.NC(N)=N.Cl>C1(C)C=CC=CC=1.CO>[O:17]=[C:14]1[CH2:15][CH2:16][C:6]2[N:5]=[C:4]([NH2:8])[N:2]=[CH:1][C:12]=2[CH2:13]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C(N(C)C)N(C)C
|
Name
|
monoethylene ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
38.72 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated in-vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
WASH
|
Details
|
the yellow residue is washed with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized from absolute ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC=2C=NC(=NC2CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |